molecular formula C12H16FNO2 B2955129 Tert-butyl 3-(aminomethyl)-4-fluorobenzoate CAS No. 2248303-22-0

Tert-butyl 3-(aminomethyl)-4-fluorobenzoate

Cat. No.: B2955129
CAS No.: 2248303-22-0
M. Wt: 225.263
InChI Key: RQCMWAKMDONYQK-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-4-fluorobenzoate is an organic compound that features a tert-butyl ester group, an aminomethyl group, and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-4-fluorobenzoate typically involves the esterification of 3-(aminomethyl)-4-fluorobenzoic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be carried out using continuous flow reactors, which offer advantages such as improved reaction control, higher yields, and reduced reaction times. The use of flow microreactors has been shown to be an efficient and sustainable method for the production of tert-butyl esters .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Tert-butyl 3-(aminomethyl)-4-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-4-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or biological target being studied.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(aminomethyl)benzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    Tert-butyl 4-fluorobenzoate: Lacks the aminomethyl group, which may limit its applications in certain chemical reactions.

    3-(Aminomethyl)-4-fluorobenzoic acid: Lacks the tert-butyl ester group, which may influence its solubility and reactivity.

Uniqueness

Tert-butyl 3-(aminomethyl)-4-fluorobenzoate is unique due to the presence of both the aminomethyl and fluorine groups, which can impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)8-4-5-10(13)9(6-8)7-14/h4-6H,7,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCMWAKMDONYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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